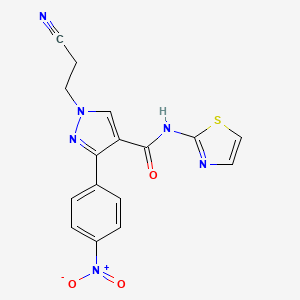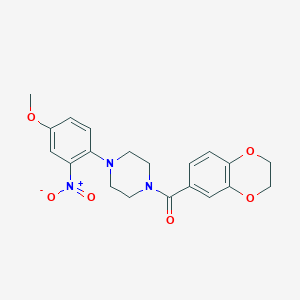![molecular formula C21H21N5O3 B4168341 Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate](/img/structure/B4168341.png)
Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate
Descripción general
Descripción
Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique combination of an indole core, a tetrazole ring, and an ester functional group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings.
Aplicaciones Científicas De Investigación
Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, while the tetrazole ring can mimic carboxylate groups, enhancing its binding affinity . The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-Phenyl-1H-tetrazole: A compound with a similar tetrazole ring but lacking the indole core.
Ethyl 2-(1H-indol-3-yl)acetate: Another indole derivative with an ester group but without the tetrazole ring.
Uniqueness
Ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate is unique due to its combination of an indole core, a tetrazole ring, and an ester group. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Propiedades
IUPAC Name |
ethyl 1,2-dimethyl-5-[(1-phenyltetrazol-5-yl)methoxy]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-4-28-21(27)20-14(2)25(3)18-11-10-16(12-17(18)20)29-13-19-22-23-24-26(19)15-8-6-5-7-9-15/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKAVBLJONDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[4-[2-[(4-chlorophenyl)carbamothioylamino]ethyl]piperazin-1-yl]-4-methylbenzoate](/img/structure/B4168269.png)


![6-fluoro-4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4168288.png)

![4',4',6',8'-tetramethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168305.png)
![N-cyclopropyl-5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4168307.png)
![1-[2-[2-Hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4168308.png)
![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4168321.png)

![methyl N-{[1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4168333.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4168346.png)
![5-(4-bromophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168352.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4168360.png)
